1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group, two ethoxy groups, and a phenyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with diethyl oxalate to form an intermediate, which is then cyclized to produce the isoquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and require precise temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of solvents and catalysts are crucial for minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Scientific Research Applications
1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a pharmacophore in drug discovery and development.
Medicine: It may exhibit biological activities such as antinociceptive and antimicrobial properties, making it a candidate for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids
- 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives
Uniqueness
1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of both ethoxy and chlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24ClNO3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-diethoxy-2-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H24ClNO3/c1-3-29-22-14-18-15-24(28)27(20-8-6-5-7-9-20)25(17-10-12-19(26)13-11-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3 |
InChI Key |
ZVLQPSVLHGPCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OCC |
Origin of Product |
United States |
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